tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
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Overview
Description
tert-Butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenylprop-2-yn-1-yl moiety
Mechanism of Action
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known to participate in C-N cross coupling reactions . This could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.
Biochemical Pathways
It is known to participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that it may play a role in the synthesis or modification of these acids, which are involved in various biochemical processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given its potential role in the synthesis or modification of cyclic hydroxamic acids , it may influence the functions of these acids at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the propargylamine derivative, which is then coupled with a benzyloxyphenyl group.
Coupling Reaction: The propargylamine derivative undergoes a coupling reaction with 4-(benzyloxy)phenyl bromide in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired product.
Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the propargyl group, converting it to a single or double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Alkenes or alkanes resulting from the reduction of the triple bond.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate is explored for its potential as a pharmacophore. It can be modified to create derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s structural features make it useful in the development of new materials, including polymers and advanced coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Comparison with Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A related compound with a similar structure but lacking the propargyl group.
tert-Butyl N-(phenyl)carbamate: Another similar compound where the benzyloxy group is replaced with a phenyl group.
Uniqueness: tert-Butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFZILPUKCUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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